molecular formula Al2Mg2O11Si3 B10825874 Silodrate anhydrous CAS No. 128023-88-1

Silodrate anhydrous

Cat. No.: B10825874
CAS No.: 128023-88-1
M. Wt: 362.82 g/mol
InChI Key: SKNQDXLPTQGFOW-UHFFFAOYSA-N
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Description

Properties

CAS No.

128023-88-1

Molecular Formula

Al2Mg2O11Si3

Molecular Weight

362.82 g/mol

IUPAC Name

dialuminum;dimagnesium;dioxido(oxo)silane;oxygen(2-)

InChI

InChI=1S/2Al.2Mg.3O3Si.2O/c;;;;3*1-4(2)3;;/q2*+3;2*+2;5*-2

InChI Key

SKNQDXLPTQGFOW-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Silodrate Anhydrous can be synthesized through several methods, including:

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high purity and consistency. These methods often involve the use of advanced equipment and controlled reaction conditions to achieve the desired product quality .

Chemical Reactions Analysis

Acid-Base Reactions

Silodrate anhydrous acts as a potent antacid due to its ability to neutralize gastric acid. The reaction mechanism involves proton transfer from hydrogen ions (H⁺) to the silicate framework, forming water and neutral salts .

Key Reaction:
Silodrate+HClMgCl2+AlCl3+H2O+SiO2\text{Silodrate} + \text{HCl} \rightarrow \text{MgCl}_2 + \text{AlCl}_3 + \text{H}_2\text{O} + \text{SiO}_2

This reaction occurs rapidly in aqueous acidic environments, with the buffering capacity attributed to the coordinated metal ions (Mg²⁺, Al³⁺) within the silicate matrix .

Redox Reactions

The compound participates in redox processes, particularly in the presence of reactive biomolecules. For example:

  • Oxidation: Reacts with oxygen to form silicon and metal oxides .

  • Reduction: Hydrogen reduces silicate-bound metal ions, yielding elemental metals and silica.

Table 1: Redox Pathways of this compound

Reaction TypeReagentsProductsConditions
OxidationO₂MgO, Al₂O₃, SiO₂High temperature
ReductionH₂Mg, Al, SiO₂Catalytic heating

Source highlights similar redox behavior in silica particles, where surface-bound silyloxy radicals mediate electron transfer, leading to disulfide formation in thiol-containing compounds.

Hydration and Polymerization

Under aqueous conditions, this compound undergoes progressive hydration, forming hydroxylated silicate species (Q⁰(h)) that polymerize into dimers (Q¹) and longer chains (Q²) .

Key Stages:

  • Induction Phase: Initial dissolution releases Ca²⁺ and silicate ions.

  • Acceleration Phase: Formation of dimeric calcium silicate hydrate (C-S-H).

  • Deceleration Phase: Polymerization into longer silicate chains .

Figure 1: Hydration kinetics of this compound (adapted from )
Ca3SiO5+H2OQ0(h)Q1Q2\text{Ca}_3\text{SiO}_5 + \text{H}_2\text{O} \rightarrow \text{Q}^0(\text{h}) \rightarrow \text{Q}^1 \rightarrow \text{Q}^2

Ion-Exchange Reactions

In acidic environments, Silodrate releases Mg²⁺ and Al³⁺ ions, which can complex with organic anions (e.g., carboxylates). For example:
Silodrate+RCOOMg(RCOO)2+Al(RCOO)3+SiO2\text{Silodrate} + \text{RCOO}^- \rightarrow \text{Mg(RCOO)}_2 + \text{Al(RCOO)}_3 + \text{SiO}_2

Source demonstrates this behavior in synthetic magnesium silicate, where leaching of Mg²⁺ under low pH facilitates precipitation with anionic surfactants like sodium cocoyl glycinate.

Thermal Decomposition

At elevated temperatures (>600°C), Silodrate decomposes into stable oxides:
Al2H2Mg2O12Si3Δ2MgO+Al2O3+3SiO2+H2O\text{Al}_2\text{H}_2\text{Mg}_2\text{O}_{12}\text{Si}_3 \xrightarrow{\Delta} 2\text{MgO} + \text{Al}_2\text{O}_3 + 3\text{SiO}_2 + \text{H}_2\text{O} \uparrow

The high thermal stability of its silicate framework makes it suitable for high-temperature industrial applications .

Surface Reactivity

Silodrate’s surface-bound silyloxy radicals (Si-O- ) participate in radical-mediated reactions, such as hydrogen abstraction from organic compounds . This property is critical in catalytic and material science applications.

Example:
Si-O+R-SHSi-OH+R-SR-S-S-R\text{Si-O}^\bullet + \text{R-SH} \rightarrow \text{Si-OH} + \text{R-S}^\bullet \rightarrow \text{R-S-S-R}

Compatibility with Organic Reagents

Scientific Research Applications

Silodrate Anhydrous has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Silodrate Anhydrous involves its ability to neutralize acids and act as a buffering agent. It interacts with hydrogen ions to form water and neutral salts, thereby reducing acidity. This property makes it effective in treating conditions like acid indigestion and heartburn .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Chlorine Release Efficiency
Compound Available Chlorine (%) Stability in Humid Conditions
NaDCC Anhydrous 62.0–64.47 High
NaDCC Dihydrate 55.0–57.0 Moderate
Calcium Hypochlorite 65–70 Low (hygroscopic)

Source : JECFA specifications (2003) , experimental data .

Table 2: Heavy Metal Impurity Limits
Compound Lead (mg/kg) Arsenic (mg/kg)
NaDCC Anhydrous ≤2 Not specified
Aluminium Sulfate ≤5 ≤3
Orcinol Anhydrous Not specified Not specified

Source : JECFA (2000, 2003) .

Q & A

What are the critical parameters for characterizing Silodrate anhydrous in experimental settings?

Methodological Answer:
Characterization should focus on physicochemical properties such as crystallinity (via XRD), thermal stability (DSC/TGA), and purity (HPLC or NMR). For anhydrous forms, moisture content analysis using Karl Fischer titration is essential to confirm the absence of hydrates . Comparative studies with hydrated counterparts can reveal structural differences impacting reactivity. Ensure compliance with pharmacopeial standards (e.g., USP/NF) for validation .

How can researchers resolve contradictions in this compound stability data across studies?

Methodological Answer:
Contradictions often arise from variations in experimental conditions (e.g., humidity, temperature). To address this:

  • Replicate studies under controlled environments (e.g., gloveboxes for moisture-sensitive experiments).
  • Perform meta-analyses of published data to identify outliers or methodological inconsistencies.
  • Apply statistical tools (ANOVA, regression) to isolate variables affecting stability .
    Cross-validation with independent techniques (e.g., FTIR for degradation products) is recommended .

What advanced techniques are suitable for studying this compound interactions with excipients?

Methodological Answer:

  • Isothermal Microcalorimetry (IMC): Quantifies heat flow during interactions to detect incompatibilities.
  • Solid-State NMR: Probes molecular-level interactions in formulations.
  • High-Throughput Screening (HTS): Evaluates combinatorial effects of excipients under varying conditions.
    Documentation must align with IMRaD structure, emphasizing reproducibility and raw data archiving .

How should researchers design experiments to assess this compound bioavailability in preclinical models?

Methodological Answer:

  • In vitro dissolution studies: Simulate gastrointestinal conditions (pH, surfactants) using USP Apparatus II.
  • Permeability assays: Utilize Caco-2 cell monolayers or PAMPA to predict absorption.
  • Pharmacokinetic modeling: Integrate in vitro-in vivo correlation (IVIVC) to reduce animal testing.
    Ensure ethical compliance and pre-register protocols to mitigate bias .

What methodologies validate the anhydrous nature of Silodrate in synthesized batches?

Methodological Answer:

  • Dynamic Vapor Sorption (DVS): Measures hygroscopicity to confirm anhydrous behavior.
  • Powder X-ray Diffraction (PXRD): Detects hydrate-specific peaks.
  • Thermogravimetric Analysis (TGA): Validates absence of water loss events below decomposition temperatures.
    Comparative data should be statistically analyzed (e.g., t-tests) against reference standards .

How can computational modeling enhance this compound formulation development?

Methodological Answer:

  • Molecular Dynamics (MD): Predicts crystal lattice stability and solvent interactions.
  • Quantitative Structure-Property Relationship (QSPR): Links molecular descriptors to solubility/melting points.
  • Machine Learning (ML): Optimizes formulation parameters using historical datasets.
    Validate models with experimental data and publish code/parameters for reproducibility .

What are best practices for handling discrepancies in this compound spectral data (e.g., IR, Raman)?

Methodological Answer:

  • Baseline Correction: Preprocess spectra to eliminate noise (e.g., Savitzky-Golay filters).
  • Multivariate Analysis: Apply PCA or PLS-DA to distinguish artifacts from true spectral features.
  • Reference Libraries: Cross-check against databases like SDBS or NIST Chemistry WebBook.
    Report raw and processed data transparently to enable peer validation .
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How to ensure methodological rigor in long-term stability studies of this compound?

Methodological Answer:

  • ICH Guidelines: Follow Q1A(R2) for accelerated and real-time stability testing.
  • Forced Degradation Studies: Expose samples to heat, light, and humidity to identify degradation pathways.
  • Stability-Indicating Assays: Use HPLC-MS to track impurity profiles over time.
    Data should be archived with metadata (e.g., storage conditions, instrument calibration logs) .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization.
  • Design of Experiments (DoE): Optimize parameters (e.g., solvent ratio, cooling rate) via factorial designs.
  • Quality-by-Design (QbD): Define critical quality attributes (CQAs) and control material attributes (CMAs).
    Publish negative results to inform community-wide reproducibility efforts .

How to address ethical and reproducibility challenges in this compound research?

Methodological Answer:

  • Data Transparency: Share raw datasets via repositories like Figshare or Zenodo.
  • Pre-registration: Document hypotheses and protocols on platforms like OSF.
  • Collaborative Validation: Engage multi-lab consortia to verify findings.
    Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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